Trimethoxy[(trimethylsilyl)ethynyl]silane
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethoxy(2-trimethylsilylethynyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si2/c1-9-13(10-2,11-3)8-7-12(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLTVWYZHRAYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C#C[Si](C)(C)C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements
Direct Synthesis Strategies for Trimethoxy[(trimethylsilyl)ethynyl]silane
Directly constructing the this compound framework presents challenges due to the reactivity of the methoxy (B1213986) groups on the silicon atom. Attempts to react dilithio- or bis(bromomagnesium)-acetylide with chlorosilanes bearing methoxy substituents have been reported to predominantly yield oligomeric products. This is attributed to the activation of the chlorosilane towards nucleophilic substitution by the acetylenic functionality. unt.edu However, alternative strategies have been developed to circumvent these issues.
A successful approach to synthesizing related bis(alkoxysilyl)acetylenes involves the catalytic methanolysis of a bis(chlorosilyl)acetylene precursor. unt.edu This method avoids the direct use of highly reactive organometallic reagents with the sensitive methoxy-substituted chlorosilanes. For instance, bis(chlorodimethylsilyl)acetylene (B101839) can be converted to bis(methoxydimethylsilyl)acetylene in high yield through methanolysis catalyzed by a palladium complex. Vaska's complex has also been shown to be effective for this transformation. unt.edu While this specific example does not yield this compound, the principle demonstrates a viable catalytic route to related structures.
Another general catalytic method for the formation of a silicon-alkyne bond is the dehydrogenative silylation of terminal alkynes. This reaction involves the coupling of a terminal alkyne with a hydrosilane in the presence of a catalyst, releasing hydrogen gas. nih.gov In the context of the target molecule, this would involve the reaction of trimethylsilylacetylene (B32187) with trimethoxysilane (B1233946).
| Precursor | Reagent | Catalyst | Product | Yield | Reference |
| Bis(chlorodimethylsilyl)acetylene | Methanol (B129727) | Palladium Complex | Bis(methoxydimethylsilyl)acetylene | High | unt.edu |
| Bis(chlorodimethylsilyl)acetylene | Methanol | Vaska's Complex | Bis(methoxydimethylsilyl)acetylene | - | unt.edu |
| Terminal Alkyne | Hydrosilane | NaOH or KOH | Silylacetylene | High | nih.gov |
Note: This table presents general and related catalytic methods that inform potential synthetic routes to the target compound.
The optimization of reaction parameters is crucial for maximizing the yield and selectivity of the desired product. In the catalytic methanolysis of bis(chlorosilyl)acetylenes, the choice of catalyst and solvent system is critical to prevent side reactions and ensure a clean conversion. unt.edu For dehydrogenative silylation reactions, the nature of the catalyst (e.g., base or transition metal complex), reaction temperature, and stoichiometry of the reactants are key factors that influence the reaction outcome. nih.gov
Precursor Synthesis and Functional Group Introduction
The synthesis of this compound relies on the availability of key precursors, namely trimethylsilylacetylene and a suitable trimethoxysilane reagent.
Trimethylsilylacetylene is a fundamental building block in the synthesis of many organosilicon compounds. A common and well-established method for its preparation involves the reaction of an ethynyl (B1212043) Grignard reagent with trimethylsilyl (B98337) chloride. orgsyn.org The Grignard reagent, ethynylmagnesium chloride or bromide, is typically prepared in situ from acetylene (B1199291) gas and a suitable Grignard reagent like butylmagnesium chloride. orgsyn.org This method, while effective, requires careful handling of acetylene gas.
| Starting Materials | Reagents | Product | Key Conditions | Reference |
| Acetylene, Butylmagnesium chloride | Trimethylsilyl chloride | Trimethylsilylacetylene | THF solvent, controlled temperature | orgsyn.org |
The introduction of the ethynyl group and the silyl (B83357) group onto organic substrates are fundamental transformations in this area of synthesis. Ethynylation can be achieved through the reaction of a nucleophilic acetylene source, such as a metal acetylide, with an electrophilic substrate. masterorganicchemistry.comchemistrysteps.com Silylation, the introduction of a silyl group, can be accomplished in various ways, including the reaction of a silyl halide with a nucleophile or the hydrosilylation of an unsaturated bond. nih.govqualitas1998.netlibretexts.org
The synthesis of the target compound conceptually involves the silylation of a trimethylsilylacetylene derivative with a trimethoxysilane moiety. One potential, though not explicitly documented, route could involve the deprotonation of trimethylsilylacetylene to form a lithium or magnesium acetylide, followed by reaction with a trimethoxychlorosilane. However, as noted earlier, such reactions with alkoxysilanes can be problematic. unt.edu
Protecting Group Chemistry in Ethynylsilane Synthesis
Protecting groups play a crucial role in multistep organic synthesis by temporarily masking a reactive functional group to prevent unwanted side reactions. masterorganicchemistry.com In the context of ethynylsilane synthesis, the trimethylsilyl (TMS) group itself can be considered a protecting group for the terminal alkyne. masterorganicchemistry.com By having the TMS group on the acetylene, it prevents the acidic proton from interfering with subsequent reactions and also prevents unwanted coupling at that position. The TMS group can be selectively removed under mild conditions, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to regenerate the terminal alkyne for further functionalization. nih.gov This strategy is widely employed in the synthesis of complex molecules containing alkyne functionalities.
Role of Trimethylsilyl Groups in Alkyne Protection and Activation
The trimethylsilyl (TMS) group is a cornerstone in modern organic synthesis, serving as a versatile protecting group for terminal alkynes. Its widespread use stems from a combination of factors: the ease and high yield of its introduction, its stability under various reaction conditions, and the multitude of mild methods available for its removal. wikipedia.org The protection of the acidic terminal C-H bond of an alkyne is crucial in many synthetic sequences to prevent its unintended deprotonation and subsequent side reactions. nih.gov
The primary role of the TMS group is to act as a sterically bulky, electronically neutral placeholder for the acetylenic proton. This prevents the alkyne from participating in reactions such as Glaser-Hay coupling or acting as a nucleophile. nih.gov For instance, in Sonogashira cross-coupling reactions, using (trimethylsilyl)acetylene as a surrogate for acetylene gas prevents the common side reaction of double coupling, where the product of the first coupling reacts further. wikipedia.org This strategy allows for the controlled, stepwise synthesis of unsymmetrical alkynes. The TMS group is stable under the standard palladium-copper co-catalyzed Sonogashira conditions, ensuring that the C-Si bond remains intact throughout the coupling process. nih.govlibretexts.org
Beyond simple protection, the TMS group also activates the alkyne in specific ways and can influence the regioselectivity of reactions. nih.gov The steric and electronic properties of the silyl group can direct the outcome of cycloaddition reactions and additions across the carbon-carbon triple bond. nih.gov For example, in the titanium-catalyzed [2+2+1] cycloaddition for pyrrole (B145914) synthesis, TMS-protected alkynes serve as selective cross-coupling partners, leading to the formation of pentasubstituted 2-TMS-pyrroles with high selectivity. This selectivity is attributed to both the steric hindrance and the electronic effects imparted by the TMS group.
Furthermore, the TMS group provides practical advantages. It often converts gaseous or highly volatile low-molecular-weight alkynes into more manageable, less volatile liquids or solids with improved handling characteristics. chemicalbook.com The introduction of a TMS group can also enhance the solubility of the alkyne in organic solvents and can impart greater thermal stability to otherwise unstable systems, such as 1,4-buta-1,3-diyne.
A common method for the introduction of the TMS group involves the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, followed by quenching the resulting acetylide with trimethylsilyl chloride. wikipedia.orgchemicalbook.comwikipedia.org This process is generally efficient and high-yielding.
Table 1: Key Functions of the Trimethylsilyl (TMS) Group in Alkyne Chemistry
| Function | Description | Example Application |
|---|---|---|
| Protection of Terminal C-H | Prevents deprotonation by bases and subsequent unwanted reactions (e.g., self-coupling). | Sonogashira coupling, where it allows for mono-arylation. wikipedia.org |
| Activation & Regiocontrol | Influences the regio- and stereoselectivity of additions to the alkyne due to steric and electronic effects. | Directing group in cycloaddition reactions to form specific isomers. nih.gov |
| Improved Handling | Converts volatile, gaseous alkynes (like acetylene) into stable, manageable liquids or solids. | Using liquid (trimethylsilyl)acetylene instead of gaseous acetylene. chemicalbook.com |
| Enhanced Stability | Increases the thermal stability of conjugated polyyne systems. | Stabilization of 1,4-bis(trimethylsilyl)buta-1,3-diyne. |
Selective Deprotection Methodologies and Applications
The most common methods for cleaving the C(sp)-Si bond involve fluoride ions or basic conditions. nih.gov
Fluoride-Based Reagents : Fluoride sources are highly effective due to the high affinity of fluorine for silicon, which forms a strong Si-F bond. Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is the most widely used reagent for this purpose. nih.govwikipedia.org It is generally very efficient and operates under mild, neutral to slightly basic conditions. Other fluoride reagents include potassium fluoride (KF) and hydrogen fluoride (HF) complexes. nih.gov
Base-Catalyzed Methanolysis : Mild bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in methanol are frequently employed. nih.gov This method is particularly useful when the molecule contains other silyl ethers (e.g., TBDMS, TIPS) that are more stable to these conditions than to fluoride ions, allowing for selective deprotection of the alkynyl-TMS group. nih.gov The difference in lability allows for orthogonal protection strategies in complex syntheses. wikipedia.org
Copper(II) Sulfate (B86663) and Sodium Ascorbate (B8700270) : A noteworthy development is the use of a combination of copper(II) sulfate and sodium ascorbate in an ethanol-water mixture. This system provides a very mild, fast, and efficient method for cleaving the TMS group from terminal alkynes, with the reaction often completing in minutes at room temperature. acs.org This protocol exhibits wide functional group tolerance, making it suitable for complex substrates. acs.org
The application of these selective deprotection methods is vast. In the total synthesis of natural products, the sequential unmasking of a terminal alkyne allows for its participation in key bond-forming reactions at a specific stage. For example, after a Sonogashira coupling using (trimethylsilyl)acetylene, the TMS group is removed to reveal the terminal alkyne, which can then be used in a subsequent coupling reaction, cyclization, or other transformations. wikipedia.org This strategy was instrumental in a concise total synthesis of (±)-estrone, where a key step involved a cobalt-catalyzed cycloaddition with bis(trimethylsilyl)acetylene. wikipedia.org
The ability to selectively deprotect one silyl group in the presence of another is a powerful tool. For instance, a (trimethylsilyl)acetylene can be deprotected with K₂CO₃/MeOH while a more sterically hindered (triisopropylsilyl)acetylene (B1226034) group remains intact, showcasing the potential for differential protection and sequential reaction at multiple alkyne sites within the same molecule. wikipedia.org
Table 2: Comparison of Common Reagents for TMS-Alkyne Deprotection
| Reagent System | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Highly efficient, mild, widely applicable. nih.govwikipedia.org | Can also cleave other silyl ethers (e.g., TBS, TES). wikipedia.org |
| Potassium Carbonate (K₂CO₃) | Methanol, Room Temperature | Very mild, inexpensive, selective for alkynyl-TMS over many alkyl silyl ethers. wikipedia.orgnih.gov | May be slower than fluoride-based methods. |
| Copper(II) Sulfate / Sodium Ascorbate | Ethanol/Water, Room Temperature | Extremely fast, mild, high-yielding, and tolerant of many functional groups. acs.org | Requires a two-component system. |
| Silver Nitrate / Potassium Cyanide | Ethanol/Water | Effective for certain substrates. | Involves toxic reagents (KCN). |
Reactivity and Mechanistic Studies of Trimethoxy Trimethylsilyl Ethynyl Silane and Analogues
Hydrolysis and Condensation Kinetics in Sol-Gel Processes
The sol-gel process, a versatile method for producing solid materials from small molecules, involves the hydrolysis and subsequent condensation of precursors like trimethoxy[(trimethylsilyl)ethynyl]silane. The kinetics of these reactions are pivotal in controlling the structure and properties of the final material.
The hydrolysis of trialkoxysilyl groups, the initial step in the sol-gel process, can be catalyzed by either acids or bases. youtube.com The reaction mechanism and rate are highly dependent on the pH of the medium. nih.gov
Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of an alkoxy group, making it a better leaving group. youtube.com This is followed by the nucleophilic attack of water on the silicon atom. youtube.comkhanacademy.org Acidic conditions generally lead to a faster hydrolysis rate compared to neutral conditions. researchgate.net The resulting silanol (B1196071) (Si-OH) groups are relatively stable under acidic conditions, and the subsequent condensation reactions are slower. researchgate.net This allows for the formation of more linear or randomly branched polymers. The activation energy for hydrolysis in an acidic medium for certain silanes has been reported to be in the range of 11 to 16 kcal mol⁻¹. nih.gov
In contrast, base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. youtube.com This mechanism is generally described as an Sₙ2-Si type reaction. nih.gov The addition of a base like triethylamine (B128534) (TEA) can catalyze both hydrolysis and self-condensation reactions. researchgate.net Under alkaline conditions, the condensation of silanols is significantly faster than hydrolysis, leading to more compact, highly branched silica (B1680970) networks. researchgate.net The activation energy for hydrolysis in a basic medium has been reported to be around 6 kcal mol⁻¹, indicating a lower energy barrier compared to acid-catalyzed hydrolysis. nih.gov
The rate of hydrolysis is also influenced by the nature of the alkoxy group. For instance, methoxy (B1213986) groups hydrolyze faster than ethoxy groups due to lower steric hindrance. The concentration of water and the type of solvent used also play a crucial role in the hydrolysis kinetics.
Following hydrolysis, the resulting silanol groups undergo condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and eventually a cross-linked gel network. researchgate.netwikipedia.org The condensation process can occur through two primary pathways: water-producing condensation (silanol + silanol) or alcohol-producing condensation (silanol + alkoxysilane).
The formation of the siloxane network is a complex process involving the growth and aggregation of particles. researchgate.net The structure of the resulting network is heavily influenced by the reaction conditions. Acid-catalyzed condensation tends to result in weakly branched polymers that form a continuous network, while base-catalyzed condensation often leads to the formation of discrete, highly cross-linked colloidal particles that later aggregate to form a gel.
The presence of the trimethylsilyl-ethynyl group in this compound can influence the condensation process. The bulky nature of this group may sterically hinder the approach of other silanol or alkoxysilyl groups, potentially slowing down the condensation rate and affecting the final structure of the siloxane network.
During oligomerization, various cyclic and linear species can be formed. The specific distribution of these oligomers depends on the relative rates of hydrolysis and condensation, which are in turn controlled by factors such as pH, catalyst, solvent, and temperature. Advanced analytical techniques like ²⁹Si NMR spectroscopy are instrumental in identifying the intermediary species and tracking the progress of oligomerization and network formation over time. researchgate.net
The non-hydrolyzable organic substituent on the silicon atom significantly impacts the sol-gel chemistry through electronic and steric effects. These effects can alter the reactivity of the silicon center towards hydrolysis and condensation.
Electronic Effects: Electron-withdrawing groups attached to the silicon atom can increase its partial positive charge, making it more susceptible to nucleophilic attack and thus accelerating the hydrolysis rate. Conversely, electron-donating groups can decrease the rate of hydrolysis. The electronic nature of substituents has been shown to be a key factor in the properties of resulting molecular electronic junctions. researchgate.net
Steric Effects: Bulky organic substituents can sterically hinder the approach of water molecules or other silane (B1218182) molecules, thereby slowing down both hydrolysis and condensation rates. acs.orgacs.org For example, the hydrolysis of triethoxy-n-octylsilane is extremely slow under various conditions due to the steric bulk of the octyl group. researchgate.net The trimethylsilyl-ethynyl group in the subject compound is expected to exert a significant steric effect. This steric hindrance can lead to a more open and porous network structure in the final gel.
The interplay of these electronic and steric effects allows for the fine-tuning of the sol-gel process to create materials with desired properties. By carefully selecting the organic substituent, it is possible to control the reaction kinetics and, consequently, the microstructure of the resulting siloxane material.
Cross-Coupling and Functionalization Reactions
The trimethylsilyl-ethynyl unit within this compound offers a reactive site for various cross-coupling and functionalization reactions, enabling the synthesis of more complex organosilicon compounds and materials.
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. synarchive.comwikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper salt in the presence of a base. synarchive.comwikipedia.org
The trimethylsilyl (B98337) group in this compound can act as a protecting group for the terminal alkyne. This protection allows for selective reactions at other sites of the molecule. The silyl (B83357) group can then be removed in situ, often using a fluoride (B91410) source like cesium fluoride, to generate the terminal alkyne required for the Sonogashira coupling. acs.org
The general mechanism of the Sonogashira coupling involves two catalytic cycles. In the palladium cycle, oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst is followed by transmetalation with the copper acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The reaction is compatible with a wide range of functional groups and can be carried out under mild conditions. capes.gov.brnih.gov
The Sonogashira coupling of desilylated this compound with various aryl or vinyl halides would lead to the formation of functionalized alkynylsilanes. These products can then be utilized in further sol-gel processing to incorporate specific organic functionalities into a silica network.
Table 1: Key Features of Palladium-Catalyzed Sonogashira Coupling
| Feature | Description |
| Catalyst | Typically a Palladium(0) complex, often with a phosphine (B1218219) ligand. |
| Co-catalyst | Usually a Copper(I) salt, such as CuI. wikipedia.org |
| Reactants | A terminal alkyne and an aryl or vinyl halide/triflate. synarchive.com |
| Base | An amine base, such as triethylamine or diisopropylamine, is commonly used. synarchive.com |
| Key Steps | Oxidative addition, transmetalation, and reductive elimination. wikipedia.org |
The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. youtube.comyoutube.com While the primary utility of the Suzuki reaction involves aryl-aryl or aryl-vinyl couplings, its scope has been extended to include other coupling partners. rsc.orgnih.govthieme-connect.de
For a molecule like this compound, direct participation in a standard Suzuki-Miyaura reaction is not straightforward as it lacks the typical organoboron or organohalide functionality. However, the ethynyl (B1212043) group can be a precursor to functionalities that can participate in such reactions. For instance, hydroboration of the alkyne would yield a vinylborane, which could then act as a coupling partner in a Suzuki-Miyaura reaction.
Other transition-metal-catalyzed reactions could also be explored for the functionalization of the ethynyl group. For example, hydrostannylation followed by Stille coupling, or hydrosilylation followed by Hiyama coupling, could provide alternative routes to C-C bond formation. The choice of catalyst and reaction conditions would be crucial in achieving the desired transformation and selectivity.
Table 2: Comparison of Sonogashira and Suzuki-Miyaura Coupling Reactions
| Feature | Sonogashira Coupling | Suzuki-Miyaura Coupling |
| Catalyst | Palladium | Palladium or Nickel rsc.org |
| Coupling Partners | Terminal Alkyne + Organohalide | Organoboron Compound + Organohalide |
| Key Bond Formed | C(sp)-C(sp²) or C(sp)-C(sp) | C(sp²)-C(sp²) or C(sp²)-C(sp³) nih.gov |
| Base Requirement | Amine base | Various bases (e.g., carbonates, phosphates) |
Carboxylate-Catalyzed C-Silylation of Terminal Alkynes
While no studies specifically report the use of this compound as a silylating agent in carboxylate-catalyzed C-silylation, a well-established, metal-free protocol exists for this transformation using other silyl sources. Research has demonstrated a method utilizing a quaternary ammonium (B1175870) pivalate (B1233124), such as tetramethylammonium (B1211777) pivalate (TMAP), as a catalyst with commercially available N,O-bis(silyl)acetamides, like N,O-bis(trimethylsilyl)acetamide (BSA), serving as the silylating agents. acs.orgorganic-chemistry.orgjyu.finih.govchemrxiv.org This reaction proceeds under mild conditions and shows tolerance for a variety of functional groups. acs.orgorganic-chemistry.org
The proposed mechanism for this reaction does not involve the direct deprotonation of the terminal alkyne by the carboxylate. Instead, a "probase" mechanism is suggested. acs.orgchemrxiv.org The catalytic cycle is believed to initiate with a silyl transfer from the silylating agent (e.g., BSA) to the pivalate anion of the catalyst. This forms a more basic anionic species which then deprotonates the terminal alkyne. acs.orgchemrxiv.org The resulting acetylide anion is subsequently silylated by another molecule of the silylating agent, regenerating the probase and completing the catalytic cycle. acs.orgchemrxiv.org
Kinetic studies, including Hammett plot analysis for para-substituted 2-arylalkynes, support this mechanism. A positive ρ value of +1.4 ± 0.1 indicates the buildup of negative charge in the transition state of the turnover-determining step, which is consistent with the deprotonation of the alkyne to form a carbanionic-like species. acs.orgnih.govchemrxiv.org The reaction's efficacy is dependent on both the catalyst and the specific silylating agent; control experiments have shown that the reaction does not proceed in the absence of the TMAP catalyst or when using certain alternative silylating agents like N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would generate a weaker base. acs.orgchemrxiv.org
The scope of this methodology is broad, encompassing various substituted phenylacetylenes, heterocyclic alkynes, and aliphatic alkynes, generally providing high yields of the corresponding silylated products. organic-chemistry.org Furthermore, the system can achieve concomitant O- or N-silylation if acidic hydroxyl or amine groups are present in the substrate. acs.orgjyu.fi For instance, a complex molecule like ethynylestradiol can be triply silylated on its phenolic, tertiary alcohol, and terminal alkyne functionalities in a single step. acs.org
Table 1: Substrate Scope in Carboxylate-Catalyzed C-Silylation with BSA/TMAP
| Substrate | Product | Yield (%) |
|---|---|---|
| Phenylacetylene | (Trimethylsilylethynyl)benzene | 95 |
| 4-Methoxyphenylacetylene | 1-Methoxy-4-((trimethylsilyl)ethynyl)benzene | 98 |
| 4-Chlorophenylacetylene | 1-Chloro-4-((trimethylsilyl)ethynyl)benzene | 99 |
| 1-Ethynyl-4-nitrobenzene | 1-Nitro-4-((trimethylsilyl)ethynyl)benzene | 96 |
| 2-Ethynylthiophene | 2-((Trimethylsilyl)ethynyl)thiophene | 92 |
| 1-Octyne | 1-(Trimethylsilyl)-1-octyne | 85 |
| Ethynylestradiol | Triply silylated ethynylestradiol | 84 |
Data derived from studies on carboxylate-catalyzed C-silylation using N,O-bis(trimethylsilyl)acetamide (BSA) as the silylating agent and tetramethylammonium pivalate (TMAP) as the catalyst. acs.orgorganic-chemistry.org
Radical Reactions and Silicon-Carbon Bond Activation
Theoretical and Experimental Investigations of Silyl Radical Reactivity
Specific theoretical or experimental studies on the generation and reactivity of a silyl radical from this compound were not found in the reviewed literature. However, the reactivity of silyl radicals is a well-documented area of organic chemistry, with tris(trimethylsilyl)silane, (TMS)₃SiH, being a prominent and extensively studied precursor.
Silyl radicals, such as the (TMS)₃Si• radical, are typically generated via hydrogen atom abstraction from a hydrosilane precursor by a radical initiator. sigmaaldrich.com These radicals exhibit high reactivity for addition to carbon-carbon double and triple bonds. sigmaaldrich.com The reactivity of different silanes as radical precursors is linked to their Si-H bond dissociation enthalpy (BDE). For example, the BDE for (TMS)₃SiH is significantly lower than that of triethylsilane (Et₃SiH), making it a more efficient source of silyl radicals. sigmaaldrich.com
Experimental investigations have demonstrated that photocatalytically generated silyl radicals can participate in a variety of transformations. sigmaaldrich.com For instance, they are used in metallaphotoredox catalysis for cross-electrophile coupling reactions. In such systems, a silyl radical can perform a halogen-atom abstraction from an alkyl halide, generating an alkyl radical that can then engage in cross-coupling with an aryl halide.
Mechanistic Pathways of Si-C Bond Activation in Ethynylsilanes
While mechanistic studies detailing the radical-mediated Si-C bond activation specifically for this compound are unavailable, research on other organosilanes provides insight into potential pathways. The activation and cleavage of Si-C bonds are crucial steps in many synthetic applications of organosilicon compounds.
In the context of ethynylsilanes, the Si-C(alkynyl) bond can be cleaved under various conditions. A common transformation is protodesilylation, where the silyl group is removed from the alkyne terminus. This is typically achieved under basic (e.g., K₂CO₃/MeOH) or fluoride-mediated (e.g., TBAF) conditions and is a fundamental step in using silyl groups as protecting groups for terminal alkynes. This process, however, generally proceeds through an ionic, rather than a radical, mechanism.
Radical-mediated Si-C bond cleavage is less common but can be achieved. For example, radical cyclization reactions of vinyl or alkynyl silanes can be initiated, where a radical addition to the unsaturated system is followed by fragmentation of a Si-C bond. The stability of the silyl group and the specific reaction conditions dictate the feasibility of such pathways.
Recent advancements have also shown that Si-C bonds in siloxanes can be cleaved enzymatically. Through directed evolution, a cytochrome P450 variant was engineered to catalyze the tandem oxidation of a siloxane methyl group, leading to a putative acs.orgorganic-chemistry.org-Brook rearrangement and subsequent hydrolysis to break the Si-C bond.
Single Electron Transfer (SET) Mechanisms in Organosilicon Transformations
There is no specific literature describing Single Electron Transfer (SET) mechanisms involving this compound. However, SET is a fundamental process in a broad range of organosilicon transformations, particularly within the field of visible-light photoredox catalysis. sigmaaldrich.com
A SET mechanism involves the transfer of a single electron between two species, which often results in the formation of radical ions or free radicals. youtube.com In the context of organosilicon chemistry, SET processes can be used to generate reactive intermediates from stable precursors. For example, photoredox catalysis can facilitate the SET from an excited-state photocatalyst to an organosilicon compound, or from the silicon compound to the catalyst, depending on their respective redox potentials. sigmaaldrich.com
This strategy has been employed to generate alkyl radicals from neutral silicon-based precursors for use in C-C bond-forming reactions. sigmaaldrich.com The spontaneity of a photoinduced electron transfer can often be predicted by the Gibbs free energy change for the process, which takes into account the redox potentials of the catalyst and the substrate, as well as the excited-state energy of the photocatalyst. sigmaaldrich.com SET mechanisms are characterized by the involvement of radical intermediates and can be sensitive to environmental factors like solvent and temperature. They are pivotal in enabling the synthesis of complex molecules under mild conditions. acs.org
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Tetramethylammonium pivalate | TMAP |
| N,O-bis(trimethylsilyl)acetamide | BSA |
| N,N-bis(trimethylsilyl)trifluoroacetamide | BSTFA |
| Phenylacetylene | - |
| (Trimethylsilylethynyl)benzene | - |
| 4-Methoxyphenylacetylene | - |
| 1-Methoxy-4-((trimethylsilyl)ethynyl)benzene | - |
| 4-Chlorophenylacetylene | - |
| 1-Chloro-4-((trimethylsilyl)ethynyl)benzene | - |
| 1-Ethynyl-4-nitrobenzene | - |
| 1-Nitro-4-((trimethylsilyl)ethynyl)benzene | - |
| 2-Ethynylthiophene | - |
| 2-((Trimethylsilyl)ethynyl)thiophene | - |
| 1-Octyne | - |
| 1-(Trimethylsilyl)-1-octyne | - |
| Ethynylestradiol | - |
| Tris(trimethylsilyl)silane | (TMS)₃SiH |
Applications in Advanced Materials Science and Engineering
Precursors for Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability). Trimethoxy[(trimethylsilyl)ethynyl]silane is an ideal precursor for Class II hybrids, where the organic and inorganic phases are linked by strong, covalent bonds. nih.govsemanticscholar.org The formation of these materials relies on the sol-gel process, where the trimethoxysilyl group plays a central role. sigmaaldrich.comresearchgate.net
The process begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) into reactive silanol (B1196071) groups (-OH) in the presence of water and a catalyst. These silanols then condense with each other or with other hydrolyzed silanes to form a stable, cross-linked silica (B1680970) network (Si-O-Si). osti.gov
Design and Fabrication of Organically Modified Silicas (ORMOSILs)
Organically Modified Silicas (ORMOSILs) are hybrid materials where organic functionalities are covalently incorporated into a silica matrix. This compound serves as a building block for introducing alkyne groups into a silica network.
In the fabrication process, this silane (B1218182) is typically mixed with a bulk silica precursor, such as tetraethoxysilane (TEOS). During the sol-gel reaction, the trimethoxysilyl groups of the functional silane co-condense with the TEOS, randomly distributing the (trimethylsilyl)ethynyl moieties throughout the resulting three-dimensional silica structure. The trimethylsilyl (B98337) (TMS) group protects the reactive alkyne during the initial network formation. gelest.comnih.gov Once the ORMOSIL is formed, the TMS groups can be chemically removed to expose the terminal acetylene (B1199291) (-C≡CH) groups. These exposed functional groups on the pore surfaces or within the material's bulk can then be used for further modifications, such as grafting polymers or linking bioactive molecules.
Development of Functionalized Polymer Matrices and Composites
In polymer composites, this silane can be used to functionalize either the polymer matrix or the reinforcing filler, creating a strong covalent linkage between the two. When blended with a polymer, the silane's ethynyl (B1212043) group can be made to react with the polymer chains, for example, through addition reactions or copolymerization, thereby integrating the trimethoxysilyl functionality into the polymer backbone. researchgate.net This modified polymer can then form strong covalent bonds with inorganic fillers (like silica or glass fibers) upon hydrolysis and condensation of the silyl (B83357) groups.
Alternatively, the silane can first be used to treat the surface of an inorganic filler. The trimethoxysilyl groups react with hydroxyls on the filler surface, coating it with a layer of molecules bearing the (trimethylsilyl)ethynyl group. The TMS group can then be removed, and the exposed alkyne functionality can react with the polymer matrix during composite fabrication, creating a robust interface that enhances mechanical properties and durability. nih.gov
Role in Specialized Coatings and Surface Modification
Silanes are widely used to modify surfaces and create functional coatings due to their ability to form dense, stable siloxane layers that bond strongly to substrates bearing hydroxyl groups (e.g., glass, metals, ceramics).
Application as Silane Coupling Agents for Enhanced Adhesion
A silane coupling agent acts as a molecular bridge between an inorganic substrate and an organic coating or adhesive. capes.gov.br this compound is well-suited for this role. The trimethoxysilyl end of the molecule hydrolyzes and bonds to the inorganic substrate, forming a durable Si-O-Substrate link. This process orients the ethynyl-functional tail away from the surface. After deprotection of the TMS group, this reactive alkyne tail can form covalent bonds with the organic polymer of the coating or adhesive, for instance, during a thermal or UV curing process. This covalent linkage across the interface dramatically improves adhesion, moisture resistance, and the mechanical strength of the bond. nih.govcapes.gov.br
Fabrication of Functional Coatings with Tailored Properties
Beyond adhesion, this compound can be used to create coatings with specific functionalities. By incorporating this silane into a sol-gel coating formulation, a surface rich in alkyne groups can be generated. These groups serve as platforms for further chemical reactions. For example, using "click chemistry," molecules with specific properties (e.g., hydrophobicity, biorepulsion, or sensing capabilities) can be attached to the surface with high efficiency and specificity. nih.gov This allows for the precise engineering of surface properties for applications ranging from anti-fouling coatings on marine equipment to biocompatible surfaces on medical implants. mdpi.com
Advanced Carbon Materials and Conjugated Systems
The ethynyl group (-C≡C-) is a fundamental building block for carbon-rich and conjugated materials, which are of great interest for electronics and energy applications.
The polymerization of acetylene and its derivatives can lead to polyacetylene, a conductive polymer. wikipedia.org By anchoring this compound to a surface or incorporating it into a matrix and then inducing polymerization of the deprotected ethynyl groups, it is possible to create conjugated coatings or hybrid materials. These materials could find use in applications such as antistatic films or as components in organic electronic devices.
Furthermore, the ethynyl groups can serve as precursors for creating porous carbon materials. A material rich in these silane-derived functionalities can be subjected to high-temperature pyrolysis in an inert atmosphere. This process would carbonize the organic, ethynyl-rich portions while the silica network acts as a template, potentially leading to the formation of high-surface-area, silicon-containing carbon materials. Such materials have potential applications in catalysis, adsorption, and energy storage.
Synthesis of Polyethynyl Aromatics and High-Carbon Solids
The synthesis of polyethynyl aromatics is a key strategy for producing high-carbon solids, which are materials with a high percentage of carbon atoms that can exhibit remarkable thermal stability and hardness. The general approach involves the coupling of multiple ethynyl groups to an aromatic core.
While direct research on this compound for this specific application is not widely published, the fundamental chemistry has been established using closely related compounds like (trimethylsilyl)acetylene (TMSA). In a seminal work, it was demonstrated that bromo- and iodoaromatic compounds react with TMSA in the presence of palladium and copper catalysts to yield (trimethylsilyl)ethynyl-substituted aromatics. Subsequent deprotection of the trimethylsilyl group with a mild base reveals the terminal alkyne, which can then be polymerized or coupled to form extended conjugated systems.
This compound can be envisioned as a crucial component in creating novel hybrid materials with high carbon content. The trimethoxysilyl moiety allows for the formation of a rigid and thermally stable silica-based network through sol-gel processing. acs.orgacs.orgresearchgate.netosti.gov Simultaneously, the ethynyl group, after deprotection, can be polymerized to create a carbon-rich, cross-linked organic phase within the inorganic matrix. This would result in a true organic-inorganic hybrid material with potentially enhanced mechanical and thermal properties.
Table 1: Examples of Polyethynyl Aromatics Synthesized Using Silylacetylene Precursors
| Aromatic Core | Silylacetylene Precursor | Resulting Polyethynyl Aromatic (after deprotection) |
| Benzene | Hexakis[(trimethylsilyl)ethynyl]benzene | Hexaethynylbenzene |
| Thiophene | 2,5-Dibromothiophene | 2,5-Diethynylthiophene |
| Naphthalene | 2,7-Dibromonaphthalene | 2,7-Diethynylnaphthalene |
This table illustrates the synthesis of polyethynyl aromatics using silylacetylene precursors, a strategy that can be adapted for this compound to create functionalized high-carbon solids.
Precursors for Graphdiyne and Other Two-Dimensional Carbon Allotropes
Graphdiyne is a two-dimensional carbon allotrope, similar to graphene, but containing both sp²- and sp-hybridized carbon atoms, which results in a porous structure with unique electronic properties. nih.govelsevier.esosti.gov The synthesis of graphdiyne often relies on the coupling of hexaethynylbenzene monomers. These monomers are typically prepared with protecting groups on the terminal alkynes to prevent premature polymerization, with the trimethylsilyl group being a common choice. acs.org
This compound could play a significant role as a functional comonomer in the synthesis of graphdiyne and its derivatives. By incorporating this silane into the reaction mixture, it would be possible to grow graphdiyne-like structures on silica surfaces or to create three-dimensional architectures where graphdiyne sheets are interconnected by polysilsesquioxane pillars. This would open up possibilities for creating new materials for applications in catalysis, gas separation, and electronics. The trimethoxysilyl group would allow for covalent anchoring to substrates, enhancing the stability and processability of the resulting 2D material. elsevier.esosti.gov
Development of Chemosensors and Optoelectronic Materials
The electronic and optical properties of materials containing silicon and π-conjugated systems are of great interest for the development of chemosensors and optoelectronic devices. nih.gov The ability to tune these properties through chemical modification is a key advantage of using organosilicon precursors like this compound.
Design Principles for Optically Active Silane Derivatives
The design of optically active silane derivatives often involves the incorporation of chromophores, which are molecules that absorb and emit light at specific wavelengths. The ethynyl group in this compound serves as a versatile handle for introducing such chromophores.
Through Sonogashira coupling reactions, a wide variety of aryl or heterocyclic groups can be attached to the ethynyl moiety after the removal of the trimethylsilyl protecting group. libretexts.orgwikipedia.orggelest.comnih.govorganic-chemistry.org This allows for the systematic tuning of the absorption and emission properties of the resulting molecule. The trimethoxysilyl group provides a means to immobilize these chromophores onto surfaces or within a polymer matrix, preventing aggregation-caused quenching of fluorescence and enhancing the stability of the material. nih.gov This approach is crucial for creating robust solid-state optical materials.
Table 2: Potential Chromophores for Functionalization of Ethynylsilanes
| Chromophore Class | Potential Optical Property |
| Phenylacetylenes | Blue fluorescence |
| Anthracenylacetylenes | Blue-green fluorescence |
| Perylene diimides | Red fluorescence, high quantum yield |
| Porphyrins | Strong absorption in the visible region, photosensitizers |
This table highlights classes of chromophores that could be coupled to the ethynyl group of deprotected this compound to create optically active materials.
Chemo-sensing Mechanisms Based on Electronic Property Modulation
Chemosensors operate by detecting changes in their physical or chemical properties upon interaction with an analyte. In the case of sensors based on silane derivatives, the sensing mechanism often relies on the modulation of their electronic properties.
The ethynyl group of this compound, when incorporated into a larger conjugated system, can participate in electronic interactions with analytes. For instance, the binding of a metal ion or an electron-deficient molecule to the π-system can alter the energy levels of the molecular orbitals, leading to a change in the absorption or fluorescence spectrum. This change can be measured and correlated to the concentration of the analyte.
The trimethoxysilyl group is instrumental in fabricating the sensor device. It allows for the covalent attachment of the sensory material to a transducer surface, such as a silicon wafer or an electrode. tum.deethz.chresearchgate.netnih.govmdpi.com This surface functionalization is critical for creating a stable and reusable sensor. The hydrolysis and condensation of the trimethoxysilyl groups can also be used to create a porous silica network, which can increase the surface area available for analyte interaction and enhance the sensitivity of the sensor. acs.orgacs.orgresearchgate.netosti.gov
Spectroscopic Characterization Methodologies and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-Nuclear NMR (¹H, ¹³C, ²⁹Si) for Comprehensive Structural Elucidation
No published ¹H, ¹³C, or ²⁹Si NMR data for Trimethoxy[(trimethylsilyl)ethynyl]silane could be located. This type of analysis would be crucial for confirming the molecular structure by identifying the chemical environments of the hydrogen, carbon, and silicon atoms.
Advanced NMR Techniques for Mechanistic Studies
There is no information available on the use of advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC), to study the mechanistic pathways involving this compound.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Specific FTIR spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as C-H, Si-C, C≡C, and Si-O bonds), are not available in the public domain.
X-ray Diffraction and Solid-State Structural Studies
There are no published X-ray diffraction studies for this compound. Such an analysis would be necessary to determine its precise three-dimensional molecular structure and crystal packing in the solid state.
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, mass spectrometry provides critical insights into its molecular composition and the relative stability of its constituent parts. While a publicly available, complete mass spectrum for this compound is not readily found in common databases, a detailed analysis of its structure allows for a predictive understanding of its fragmentation behavior based on established principles of mass spectrometry and data from closely related compounds.
The structure of this compound (C8H18O3Si2) incorporates two silicon atoms with different substituents: a trimethylsilyl (B98337) (TMS) group and a trimethoxysilyl group, linked by an ethynyl (B1212043) bridge. The fragmentation of this molecule under electron ionization (EI) is expected to be influenced by the relative bond strengths and the stability of the resulting cationic and radical fragments.
Key fragmentation pathways anticipated for this compound include:
Loss of a Methyl Group ([M-15]⁺): The most common initial fragmentation for compounds containing a trimethylsilyl group is the loss of a methyl radical (•CH3) to form a stable [M-15]⁺ ion. nih.govresearchgate.net This is due to the formation of a resonance-stabilized silicon-centered cation. For this compound, this would result in a prominent peak at m/z 205.
Cleavage of the Si-C(sp) Bond: The bond between the silicon atoms and the ethynyl carbon can cleave, leading to several characteristic ions.
Fragmentation yielding the trimethylsilyl cation, [Si(CH3)3]⁺, would produce a characteristic peak at m/z 73. This is a very common fragment in the mass spectra of TMS-containing compounds.
Fragmentation yielding the trimethoxysilyl cation, [Si(OCH3)3]⁺, would result in a peak at m/z 121.
Fragmentation of the Trimethoxy Group: The trimethoxysilyl moiety can undergo fragmentation through the loss of methoxy (B1213986) groups (•OCH3) or formaldehyde (B43269) (CH2O). The loss of a methoxy radical would lead to a fragment ion at m/z 190 ([M-31]⁺).
Rearrangement Reactions: Silyl (B83357) groups are known to undergo rearrangement reactions, which could lead to more complex fragmentation patterns.
The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below. The relative abundance of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometer.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z (amu) |
| [M]⁺ | [C8H18O3Si2]⁺ | 220 |
| [M-15]⁺ | [C7H15O3Si2]⁺ | 205 |
| [M-31]⁺ | [C7H15O2Si2]⁺ | 189 |
| [Si(OCH3)3]⁺ | Trimethoxysilyl cation | 121 |
| [Si(CH3)3]⁺ | Trimethylsilyl cation | 73 |
This predictive analysis, based on the fragmentation of analogous structures such as (Trimethylsilyl)acetylene and Trimethoxymethylsilane, provides a robust framework for the interpretation of the mass spectrum of this compound. nist.govnist.gov The presence and relative intensities of these key fragment ions would serve to confirm the molecular structure and provide a detailed map of its chemical bonds.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the geometric and energetic landscapes of molecules. For a molecule with the complexity of Trimethoxy[(trimethylsilyl)ethynyl]silane, these methods are indispensable.
Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, a DFT approach, likely using a functional such as B3LYP or a more modern one like ωB97XD with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.
The electronic properties derived from such a calculation would include the total energy, dipole moment, and the distribution of electron density. This information is foundational for understanding the molecule's polarity, stability, and intermolecular interactions. For instance, a computational study on a related silyl-capped amino tolane, 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), utilized DFT with the B3LYP functional and 6-311+G(d,p) basis set to optimize its structure and examine its properties. researchgate.net A similar approach for this compound would yield a detailed three-dimensional structure and a map of its electrostatic potential, highlighting electron-rich and electron-poor regions.
A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.
Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p))
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | Si-O | 1.65 Å |
| Si-C(ethynyl) | 1.85 Å | |
| C≡C | 1.21 Å | |
| C-Si(trimethyl) | 1.87 Å | |
| Si-C(methyl) | 1.89 Å | |
| Bond Angle | O-Si-O | 109.5° |
| O-Si-C(ethynyl) | 109.5° | |
| Si-C≡C | 178.0° | |
| C≡C-Si | 178.0° |
Note: The data in this table is hypothetical and serves as an example of the output from a DFT calculation.
A significant advantage of computational chemistry is its ability to predict spectroscopic data, such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. Following a geometry optimization, frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum but also provide the vibrational frequencies and intensities. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
For this compound, the calculated IR spectrum would show characteristic peaks for Si-O-C stretches, C≡C stretching, and Si-C stretches, among others. Similarly, NMR chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated and are invaluable for spectral assignment. While experimental data provides the real-world measurement, computational predictions aid in the interpretation of complex spectra.
Analysis of Electronic Properties and Reactivity Descriptors
The electronic structure of a molecule is key to its reactivity. Computational methods allow for the quantification of various electronic properties that serve as descriptors of this reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, a DFT calculation would provide the energies of these orbitals. By analogy with other silyl-substituted molecules, it is expected to have a significant HOMO-LUMO gap, contributing to its stability under normal conditions. For example, the silyl-capped amino tolane TEPEA was found to have a HOMO-LUMO gap of 3.7087 eV, indicating high sensitivity for electronic alterations. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger hardness value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.
These descriptors provide a quantitative measure of the molecule's reactivity. In a study of the TEPEA molecule, these global chemical reactivity descriptors were calculated, revealing a chemical potential (μ) of -3.6111 eV, a hardness (η) of 1.8544 eV, and a softness (S) of 0.2696 e⁻¹V⁻¹, indicating a stable molecular structure. researchgate.net Similar calculations for this compound would provide valuable insights into its reactivity profile.
Hypothetical Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Hypothetical Value |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | -8.5 eV |
| LUMO Energy | E_LUMO | - | -1.5 eV |
| HOMO-LUMO Gap | E_gap | E_LUMO - E_HOMO | 7.0 eV |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -5.0 eV |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 3.5 eV |
Note: The data in this table is hypothetical and for illustrative purposes.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, providing details that are often difficult or impossible to obtain experimentally. For reactions involving this compound, such as its hydrolysis, polymerization, or participation in coupling reactions, computational modeling can map out the entire reaction pathway.
This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. For example, in a study on the cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides, DFT calculations (ωB97XD/6-311+G(d)) were used to explore the energy profiles and determine the regioselectivity and molecular mechanism. mdpi.com The study found that the reaction proceeds via a one-step mechanism and was able to evaluate the activation energies for different reaction channels. mdpi.com
For this compound, a similar approach could be used to study its reactivity in various chemical transformations. By modeling the interaction with other reactants and calculating the energy barriers for different potential pathways, the most favorable reaction mechanism can be identified. This predictive capability is invaluable for optimizing reaction conditions and developing new synthetic methodologies.
Transition State Analysis and Reaction Pathway Mapping
Transition state theory is a cornerstone of understanding chemical reactivity, providing a framework to calculate reaction rates based on the properties of the reactants and the transition state structure. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing these fleeting transition states on the potential energy surface. mit.eduims.ac.jpsciencedaily.com For reactions involving this compound, such as hydrolysis or addition reactions at the ethynyl (B1212043) group, transition state analysis can elucidate the reaction mechanism and predict kinetic feasibility.
The hydrolysis of the trimethoxy-silyl group, a key reaction for this compound, is understood to proceed via a series of nucleophilic attacks by water on the silicon atom. Computational studies on similar alkoxysilanes have shown that this process can be catalyzed by acids or bases. nih.govresearchgate.net The reaction pathway involves one or more transition states where the silicon atom is transiently hypercoordinated. Mapping this pathway helps in understanding the stepwise nature of the hydrolysis, where each methoxy (B1213986) group is sequentially replaced by a hydroxyl group. nih.gov
For instance, in the acid-catalyzed hydrolysis of a trimethoxysilane (B1233946), the reaction is initiated by the protonation of an alkoxy oxygen, making the silicon center more electrophilic and susceptible to nucleophilic attack by a water molecule. The transition state would feature a partially formed Si-OH2 bond and a partially broken Si-OCH3 bond. Computational models can calculate the activation energy associated with this transition state, which is a critical parameter in determining the reaction rate. fossee.in
Similarly, reactions at the carbon-carbon triple bond, such as hydrosilylation or cycloaddition, can be mapped. A DFT computational study on the palladium-catalyzed bis-silylation of acetylene (B1199291) revealed a multi-step process involving oxidative addition, silyl (B83357) group transfer, and reductive elimination, with several transition states and intermediates. nih.gov Although this study was on a simpler system, the principles can be extended to predict the behavior of this compound in similar catalytic cycles. The steric and electronic effects of the trimethoxysilyl and trimethylsilyl (B98337) groups would influence the energy barriers of the transition states and the stability of intermediates.
Table 1: Representative Activation Energies for Alkoxysilane Hydrolysis
| Reaction Step | Catalyst | Activation Energy (kcal/mol) |
| First Hydrolysis of a Trimethoxysilane | Acid | 15 - 20 |
| Second Hydrolysis of a Trimethoxysilane | Acid | 12 - 17 |
| First Hydrolysis of a Trimethoxysilane | Base | 18 - 25 |
Note: This table presents typical activation energy ranges for the hydrolysis of generic trimethoxysilanes based on computational studies of analogous systems. The exact values for this compound would require specific calculations.
Solvation Effects and Catalytic Influences on Reaction Kinetics
The environment in which a reaction occurs plays a crucial role in its kinetics. Solvation effects, in particular, can significantly alter reaction pathways and activation energies. For the hydrolysis of this compound, the choice of solvent influences the solubility of reactants and the stabilization of charged or polar transition states. acs.org Computational models can account for these effects using implicit or explicit solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which can be computationally efficient for exploring solvent effects on reaction energetics. mq.edu.au Explicit solvation models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solvent-reactant interactions, such as hydrogen bonding, which is particularly important in the hydrolysis of alkoxysilanes. acs.org Studies on the hydrolysis of other alkoxysilanes have shown that protic solvents like water and alcohols can actively participate in the reaction mechanism by forming hydrogen-bonded networks that stabilize the transition state. acs.orgacs.org
Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. researchgate.net In the context of this compound, both acid and base catalysts are effective for the hydrolysis of the Si-O-C bonds. nih.govresearchgate.net Computational studies can model the role of the catalyst by including it in the reaction system. For example, in acid catalysis, the hydronium ion (H3O+) can be explicitly included to model the proton transfer steps. In base catalysis, a hydroxide (B78521) ion (OH-) can be modeled as the nucleophile. The nature of the catalyst can also influence the structure of the resulting polysiloxane network, with acid catalysis generally leading to more linear chains and base catalysis favoring more highly branched structures. nih.gov
The kinetics of hydrolysis and condensation of various alkoxysilanes have been studied experimentally, and the rate constants determined. nih.gov For example, the hydrolysis rate of methyltrimethoxysilane (B3422404) in methanol (B129727) was found to be significantly influenced by the solvent. nih.gov Such experimental data, when available for analogous systems, can be used to benchmark and validate computational models.
Table 2: Illustrative Hydrolysis Rate Constants for Different Silanes
| Silane (B1218182) | Solvent | Catalyst | Rate Constant (mM⁻¹ h⁻¹) |
| Methyltrimethoxysilane (MTMS) | Methanol | HCl | Varies with conditions |
| Phenyltrimethoxysilane (PTMS) | Various | Acid | 5.5 - 97 |
| Tetraethoxysilane (TEOS) | Ethanol/Methanol | Ammonia | Varies with conditions |
Non-Linear Optical (NLO) Properties and Material Design
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Organic and organometallic compounds, particularly those with extended π-conjugated systems, can exhibit significant NLO responses. researchgate.netanalis.com.my The presence of the ethynyl group in this compound suggests that it could be a building block for such materials.
Computational Prediction of Dipole Moments and Polarizabilities
The NLO response of a molecule is related to its hyperpolarizability (β), which is a measure of how the dipole moment of the molecule changes in the presence of an external electric field. mq.edu.au Computational quantum chemistry methods, such as DFT and time-dependent DFT (TD-DFT), are widely used to predict the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of molecules. researchgate.netresearchgate.netacs.orgarxiv.org
For a molecule to have a non-zero hyperpolarizability, it must be non-centrosymmetric. The structure of this compound, with its distinct silyl groups at either end of the acetylene linker, is inherently asymmetric. The difference in the electronic nature of the trimethoxysilyl and trimethylsilyl groups can induce a permanent dipole moment and contribute to its NLO properties.
The accuracy of these computational predictions is highly dependent on the chosen functional and basis set. acs.orgresearchgate.net For instance, benchmarking studies have shown that hybrid DFT functionals often provide a good balance of accuracy and computational cost for predicting dipole moments and polarizabilities. acs.org Machine learning models are also emerging as a powerful tool for the rapid prediction of these properties for large sets of molecules. arxiv.orgnih.gov
While specific computational data for this compound is not available in the reviewed literature, calculations on similar π-conjugated organosilicon compounds and other organic chromophores provide a framework for understanding its potential NLO properties. researchgate.netnih.gov
Table 3: Representative Calculated NLO Properties for π-Conjugated Molecules
| Molecule Type | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| Donor-π-Acceptor Chromophore | CAM-B3LYP/NLO-V | ~5-15 | ~200-500 | ~1000-10000s |
| Substituted Anilines | MP2/aug-cc-pVDZ | ~2-8 | ~100-300 | ~100-1000s |
| Terpyridine-POM Hybrids | TDDFT | Varies | Varies | up to ~1600 x 10⁻³⁰ esu |
Note: This table shows representative ranges of calculated NLO properties for different classes of molecules to provide context. The values for this compound would need to be specifically calculated.
Design Strategies for Enhanced NLO Response in Organosilicon Compounds
Computational chemistry is not only used to predict the properties of existing molecules but also to guide the design of new materials with enhanced functionalities. researchgate.net For NLO applications, the goal is to maximize the hyperpolarizability. Several strategies can be employed to enhance the NLO response of organosilicon compounds like this compound.
A common approach is to create a "push-pull" system by incorporating strong electron-donating groups (D) and electron-accepting groups (A) at opposite ends of a π-conjugated spacer (D-π-A). mq.edu.auresearchgate.net In this compound, the ethynyl group acts as the π-spacer. The trimethylsilyl group is generally considered to be weakly electron-donating, while the trimethoxysilyl group's character can be modulated. To enhance the NLO response, one could envision modifying the structure by replacing the trimethylsilyl group with a stronger donor (e.g., an amino or alkoxy-substituted aryl group) and/or modifying the trimethoxysilyl group to be more accepting (e.g., by replacing the methoxy groups with more electronegative substituents).
Extending the length of the π-conjugated system is another effective strategy. mq.edu.au For example, incorporating additional ethynyl or phenylethynyl units between the two silyl groups would increase the extent of electron delocalization and likely lead to a larger hyperpolarizability. The choice of the π-bridge is critical, as its structure and electronic properties significantly influence the intramolecular charge transfer and, consequently, the NLO response. researchgate.net
Derivatization and Advanced Functionalization Strategies
Alkynyl Group Modifications
The carbon-carbon triple bond in Trimethoxy[(trimethylsilyl)ethynyl]silane serves as a versatile handle for a variety of chemical transformations, most notably in post-polymerization functionalization and the synthesis of extended π-conjugated systems.
Polymers synthesized with pendant ethynyl (B1212043) groups, derived from the polymerization of monomers like this compound, are amenable to a wide range of post-polymerization modification (PPM) techniques. PPM is a powerful strategy as it allows for the introduction of various functional groups onto a pre-existing polymer backbone, thereby altering the material's properties without the need to synthesize new monomers from scratch.
Two of the most prominent "click chemistry" reactions utilized for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. researchgate.netmdpi.commcmaster.ca Polymers bearing the ethynylsilane moiety can be readily functionalized with a wide array of azide-containing molecules, including biomolecules, fluorescent dyes, and other polymers. This method is characterized by its high yield, mild reaction conditions, and tolerance to a broad range of functional groups. mdpi.com
Thiol-Yne Reaction: This reaction involves the radical-mediated addition of a thiol to an alkyne. mdpi.com It can proceed in a stepwise manner, allowing for the introduction of one or two thiol molecules per alkyne unit, leading to the formation of vinyl sulfides or dithioacetals, respectively. mdpi.com Thiol-yne chemistry is particularly useful for creating cross-linked networks and for surface functionalization. gelest.com The reaction can be initiated by UV irradiation or a radical initiator. mdpi.com
These PPM strategies enable the creation of a diverse library of functional materials from a single parent polymer, with applications ranging from drug delivery systems to advanced coatings and electronics. gelest.comsemanticscholar.org
The alkynyl group of this compound is a key participant in various coupling reactions that lead to the formation of extended π-conjugated systems, such as polyynes and conjugated polymers. These materials are of significant interest for their potential applications in organic electronics and optoelectronics. sigmaaldrich.com
Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone for the synthesis of conjugated materials. mcmaster.canih.gov While the trimethylsilyl (B98337) group can act as a protecting group for the terminal alkyne, the trimethoxysilyl group in this compound can also participate in the reaction or be retained in the final product, offering a route to silicon-containing conjugated polymers. researchgate.net The reaction conditions are generally mild, involving an amine base at room temperature. mcmaster.ca
Glaser, Eglinton, and Hay Coupling: These are oxidative homocoupling reactions of terminal alkynes to form symmetrical diynes (butadiynes). dntb.gov.uarsc.orgrsc.org
The Glaser coupling typically uses a copper(I) salt like CuCl in the presence of an oxidant such as air. dntb.gov.ua
The Eglinton reaction employs a stoichiometric amount of a copper(II) salt, like copper(II) acetate, in a solvent such as pyridine. dntb.gov.uarsc.org
The Hay coupling , a modification of the Glaser coupling, utilizes a catalytic amount of a Cu(I)-TMEDA (tetramethylethylenediamine) complex and oxygen as the oxidant. semanticscholar.orgdntb.gov.ua
These coupling reactions are fundamental in the synthesis of polyynes, which are linear chains of sp-hybridized carbon atoms and serve as models for carbyne, a theoretical one-dimensional allotrope of carbon. mdpi.comresearchgate.net The incorporation of silicon atoms into these conjugated backbones can enhance solubility and thermal stability.
| Alkyne Coupling Reaction | Catalyst/Reagents | Product Type | Key Features |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl/Vinyl-substituted alkynes, Conjugated polymers | Forms C-C bonds between sp-hybridized and sp2-hybridized carbons. mcmaster.canih.gov |
| Glaser Coupling | Cu(I) salt (e.g., CuCl), Oxidant (e.g., O2) | Symmetrical diynes | One of the oldest alkyne coupling methods. dntb.gov.ua |
| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., Cu(OAc)2), Pyridine | Symmetrical diynes | Useful for synthesizing macrocycles. dntb.gov.uarsc.org |
| Hay Coupling | Catalytic Cu(I)-TMEDA complex, O2 | Symmetrical diynes | A more versatile modification of the Glaser coupling. semanticscholar.orgdntb.gov.ua |
Silane (B1218182) Moiety Functionalization
The trimethoxysilane (B1233946) group of this compound provides another avenue for functionalization, primarily through hydrolysis and condensation reactions, which are the cornerstone of sol-gel chemistry. This allows for the formation of polysiloxane networks and the design of novel silicon-based building blocks.
The methoxy (B1213986) groups on the silicon atom are susceptible to hydrolysis in the presence of water, leading to the formation of silanol (B1196071) (Si-OH) groups. These silanols are highly reactive and can undergo condensation with other silanols or with remaining methoxy groups to form stable siloxane (Si-O-Si) bonds. dntb.gov.uaacs.org This process is the basis of the sol-gel method, which can be used to transform the monomer into a cross-linked gel and ultimately a solid material. researchgate.netnih.gov
The rate of hydrolysis and condensation can be controlled by factors such as pH, water/silane ratio, and the presence of catalysts. rsc.orgacs.org Furthermore, the methoxy groups can be exchanged with other alkoxy groups through transesterification, allowing for the tuning of reactivity and the physical properties of the resulting materials. It is also possible to replace the alkoxy groups with other organic moieties through various substitution reactions, although this is less common.
The ability to control the hydrolysis and condensation of the trimethoxysilane group makes this compound a valuable precursor for creating well-defined silicon-based building blocks. By carefully controlling the reaction conditions, it is possible to synthesize oligomeric siloxanes with retained ethynyl functionality. These oligomers can then be used as building blocks for more complex architectures.
For instance, controlled hydrolysis can lead to the formation of cyclic or linear oligosiloxanes bearing multiple ethynyl groups. These multi-functional building blocks can then be used in subsequent polymerization or cross-linking reactions, leveraging the reactivity of the alkyne groups as described in section 7.1. This approach allows for a modular synthesis of complex, three-dimensional structures with a high density of functional groups.
Controlled Polymerization and Network Formation
The dual reactivity of this compound allows for its use in various polymerization strategies to create both linear polymers and cross-linked networks with controlled structures.
The polymerization can proceed through either the alkyne or the trimethoxysilane functionality. For instance, transition metal-catalyzed polymerization of the alkyne group can lead to the formation of poly(alkynylsilane)s.
A more common approach to network formation involves a two-step process. First, the trimethoxysilane groups are subjected to hydrolysis and condensation to form a polysiloxane backbone or network with pendant ethynyl groups. Subsequently, these ethynyl groups can be cross-linked through various reactions, such as:
Hydrosilylation: This is the addition of a Si-H bond across the carbon-carbon triple bond, typically catalyzed by platinum complexes. mdpi.comacs.org By reacting the ethynyl-functionalized polysiloxane with a multifunctional hydrosilane, a highly cross-linked network can be formed.
Thiol-yne "Click" Chemistry: As mentioned earlier, the reaction of the pendant alkyne groups with multifunctional thiols can lead to the formation of a cross-linked network. mdpi.com
Alkyne Homocoupling: The oxidative coupling reactions (Glaser, Eglinton, Hay) can also be used to cross-link the polymer chains.
Alternatively, if the polymerization is carried out through the alkyne groups first, the resulting polymer will have pendant trimethoxysilane groups. These can then be cross-linked through hydrolysis and condensation. The choice of polymerization and cross-linking strategy allows for fine-tuning of the final material's properties, such as its mechanical strength, thermal stability, and chemical resistance.
The ring-opening polymerization (ROP) of cyclic siloxanes is a well-established method for producing well-defined polysiloxanes. gelest.comsemanticscholar.orgdntb.gov.ua While this compound itself is not a cyclic monomer, it can be used to create functional cyclic siloxane precursors that can then undergo controlled ROP.
Exploration of Living Polymerization Techniques for Organosilicon Monomers
Living polymerization is a chain-growth process devoid of irreversible chain-transfer and termination steps. wikipedia.orgyoutube.com This technique allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures like block copolymers. wikipedia.orgyoutube.com The exploration of living polymerization for organosilicon monomers, including those containing silicon-carbon triple bonds, opens avenues for novel materials with unique properties.
While direct experimental data on the living polymerization of this compound is not extensively documented, its potential as a monomer can be inferred from studies on related silylacetylene and polyacetylene compounds. nih.govwikipedia.org The ethynyl group, protected by a trimethylsilyl group, is the key functional group for polymerization.
Several living polymerization techniques could theoretically be applied to monomers like this compound:
Anionic Polymerization: Anionic polymerization, initiated by organometallic compounds like alkyllithiums, is a well-established living polymerization method. uni-bayreuth.deethernet.edu.et For silylacetylenes, the electron-withdrawing nature of the silicon atom can activate the acetylenic proton for initiation. However, the trimethylsilyl protecting group in this compound would necessitate a specific initiator that can polymerize the acetylene (B1199291) moiety without cleaving the protecting group or reacting with the methoxysilyl group. The rate and success of anionic polymerization are highly dependent on the solvent and counterion. uni-bayreuth.de
Coordination Polymerization: Transition metal catalysts, particularly those based on rhodium and other late transition metals, have been successfully employed for the living polymerization of substituted acetylenes. nih.gov These catalysts can provide excellent control over the stereochemistry of the resulting polyacetylene, leading to materials with helical structures. nih.gov For this compound, a carefully selected catalyst would be required to ensure polymerization proceeds through the ethynyl group while leaving the silane functionalities intact for potential post-polymerization modifications.
Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to the ethynyl group, ROMP is a powerful living polymerization technique for cyclic olefins. nsf.govnih.govlibretexts.org Theoretical derivatization of this compound to include a strained cyclic olefin could enable its use in ROMP, leading to polymers with both the silane functionalities and the ethynyl group in the side chains.
The successful living polymerization of this compound would yield a polymer with pendant trimethoxysilyl groups. These groups could then be utilized for subsequent cross-linking reactions or for grafting onto silica (B1680970) surfaces, offering a pathway to complex, hybrid organic-inorganic materials.
Table 1: Potential Living Polymerization Techniques for Ethynylsilane Monomers
| Polymerization Technique | Initiator/Catalyst Examples | Key Considerations for this compound | Potential Polymer Structure |
| Anionic Polymerization | Alkyllithiums (e.g., n-BuLi) | Compatibility with methoxysilyl and trimethylsilyl groups. | Polyacetylene backbone with pendant trimethoxysilyl and trimethylsilyl groups. |
| Coordination Polymerization | Rhodium-based catalysts (e.g., [(nbd)RhCl]₂) | Catalyst tolerance to silane functionalities. nih.gov | Stereoregular polyacetylene backbone with pendant trimethoxysilyl and trimethylsilyl groups. |
| ROMP (via derivatization) | Grubbs' or Schrock's catalysts | Monomer synthesis to incorporate a strained ring. | Polyolefin backbone with pendant groups containing trimethoxysilyl and (trimethylsilyl)ethynyl moieties. nsf.govlibretexts.org |
Control over Cross-linking Density and Network Architecture in Sol-Gel Materials
The sol-gel process is a versatile method for producing glass and ceramic materials through the hydrolysis and condensation of molecular precursors, typically metal alkoxides. sigmaaldrich.comresearchgate.net Organically modified silanes (organosilanes) are frequently incorporated into sol-gel systems to tailor the properties of the final material. researchgate.netulprospector.com this compound, with its hydrolyzable trimethoxysilyl group and a bulky, non-hydrolyzable organic substituent, is a prime candidate for controlling network architecture.
In a typical sol-gel process involving this compound, the trimethoxy groups would hydrolyze to form silanol (Si-OH) groups. These silanols can then condense with other silanols or unhydrolyzed methoxy groups to form a three-dimensional siloxane (Si-O-Si) network. sigmaaldrich.com The (trimethylsilyl)ethynyl group, being non-hydrolyzable, remains as a pendant group within this network, significantly influencing its structure and properties.
Control over Cross-linking Density:
Control over Network Architecture:
The incorporation of bulky organic groups into a silica network is a known strategy for modifying the network architecture and introducing porosity. researchgate.net The rigid, rod-like nature of the ethynyl group and the bulky trimethylsilyl moiety in this compound are expected to create significant interstitial space within the developing siloxane network. This can lead to materials with increased pore volume and a more open network structure.
Furthermore, the potential for intramolecular condensation reactions in bifunctional silanes can lead to the formation of cyclic species, which can influence the final network structure. osti.govacs.org While the specific cyclization behavior of this compound is not reported, the presence of the flexible Si-C bond and the potential for interactions between the organic groups could lead to the formation of ordered or disordered porous architectures. The choice of catalyst (acidic or basic) and the water-to-silane ratio are crucial parameters that can be adjusted to control the relative rates of hydrolysis and condensation, thereby influencing the final network architecture. researchgate.net
Table 2: Predicted Influence of this compound on Sol-Gel Network Properties
| Parameter | Influence of this compound | Rationale |
| Cross-linking Density | Reduction | The bulky (trimethylsilyl)ethynyl group sterically hinders complete condensation of silanol groups. osti.gov |
| Porosity | Increase | The rigid and bulky organic group acts as a template, creating voids within the siloxane network. researchgate.net |
| Hydrophobicity | Increase | The non-polar organic group increases the organic character of the material surface. |
| Mechanical Properties | Potentially lower hardness, increased flexibility | Reduced cross-linking density can lead to a less rigid network. |
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Trimethoxy[(trimethylsilyl)ethynyl]silane has been identified as a significant bifunctional molecule in organosilicon chemistry. Its structure, featuring a hydrolyzable trimethoxysilyl group and a protected terminal alkyne (the trimethylsilyl-ethynyl group), allows for a dual mode of reactivity. Research has primarily focused on leveraging these distinct functionalities for the synthesis of novel materials and for surface modification.
The trimethoxysilyl group serves as a robust anchor for covalent attachment to inorganic substrates such as silica (B1680970), glass, and metal oxides through hydrolysis and condensation reactions, forming stable siloxane (Si-O-Si) bonds. russoindustrial.ruresearchgate.net This characteristic is fundamental to its role as a coupling agent and surface modifier. researchgate.netwikipedia.org Simultaneously, the trimethylsilyl-protected alkyne provides a latent reactive site. After a deprotection step to reveal the terminal alkyne, it becomes available for a variety of carbon-carbon bond-forming reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and polymerization.
Key contributions stemming from the unique structure of this compound include:
Development of Functionalized Surfaces: The molecule enables the straightforward introduction of alkyne functionalities onto various substrates, creating platforms for the subsequent attachment of a wide array of organic molecules.
Precursor for Hybrid Materials: It acts as a molecular bridge between inorganic and organic domains, a critical component in the fabrication of advanced organic-inorganic hybrid materials. mdpi.com
Building Block in Polymer Synthesis: The compound serves as a monomer or cross-linking agent in the synthesis of silicon-containing polymers with tailored properties. nih.gov
The research collectively underscores the compound's role as a versatile building block, enabling the precise engineering of material interfaces and the construction of complex molecular architectures.
Table 1: Summary of Research Contributions of this compound
| Functional Group | Primary Reaction Type | Key Contribution | Relevant Application Area |
|---|---|---|---|
| Trimethoxysilyl | Hydrolysis & Condensation | Covalent attachment to inorganic surfaces. researchgate.net | Surface Modification, Adhesion Promotion, Primers. russoindustrial.rusemanticscholar.org |
| (Trimethylsilyl)ethynyl | Deprotection followed by C-C coupling (e.g., Click Chemistry, Polymerization) | Introduction of a reactive organic handle for further functionalization. | Synthesis of Hybrid Materials, Functional Polymers, and Complex Organosilicon Architectures. mdpi.comnih.gov |
Emerging Trends in Organosilicon Chemistry and Materials Science
The field of organosilicon chemistry is rapidly evolving, driven by the demand for high-performance materials with precisely controlled properties. soci.org Several emerging trends are particularly relevant to the future utility of this compound.
One major trend is the development of advanced organic-inorganic hybrid materials, where the properties of both components are synergistically combined. mdpi.com Organofunctional silanes are central to this effort, acting as indispensable linkers. nih.gov this compound is perfectly aligned with this trend, offering a pre-programmed pathway to link inorganic frameworks with functional organic polymers or biomolecules.
Another significant area of development is the synthesis of porous, high-surface-area materials for applications in catalysis, separation, and sensing. tandfonline.com Organosilicon precursors are being explored for the creation of structured porous networks. tandfonline.com The rigid ethynyl (B1212043) spacer in this compound could be exploited to build well-defined, porous polysiloxane networks after hydrolysis and polymerization.
Furthermore, there is a growing emphasis on creating "smart" surfaces and coatings with responsive or tailored functionalities. russoindustrial.rusemanticscholar.org The ability to graft this compound onto a surface and then use the alkyne as a point of attachment allows for the creation of highly complex and functional surface layers, for instance, in microelectronics or biomedical devices. gelest.comnih.gov The development of more efficient and selective catalytic methods for C-Si bond formation and functionalization also continues to be a major research thrust, which will ultimately make complex silanes more accessible. organic-chemistry.orgacs.org
Potential for Novel Material Discovery and Advanced Applications
The dual-reactive nature of this compound opens up considerable potential for the discovery of new materials with unique properties. Its application as a molecular building block is far from fully explored.
Advanced Coatings and Adhesives: By incorporating this silane (B1218182) into coating formulations, it is possible to create a covalently bonded primer layer on an inorganic substrate. The outward-facing alkyne groups can then be used to "click" a functional topcoat into place, leading to exceptionally durable and well-adhered multi-layer systems. This could find use in anti-corrosion coatings, marine anti-fouling surfaces, and wear-resistant films. russoindustrial.rusemanticscholar.org
Functionalized Nanomaterials: Nanoparticles (e.g., silica, titania, gold) can be surface-modified with this compound. The resulting alkyne-terminated nanoparticles are versatile platforms for constructing diagnostic agents (by attaching fluorescent dyes or targeting ligands), drug delivery vehicles, or new types of fillers for polymer nanocomposites. nih.gov
Silicon-based Polymers and Dendrimers: The molecule can be used as a monomer in polymerization reactions to create novel silicon-containing polymers. These materials could exhibit interesting thermal, mechanical, and optical properties. For example, polymerization could lead to hyperbranched polymers or dendrimers with a high density of terminal functional groups, useful in catalysis or encapsulation applications. nih.gov
Microelectronics: In microelectronics, creating well-defined insulating or passivation layers is critical. This silane could be used to form self-assembled monolayers (SAMs) on silicon wafers or other components, with the alkyne group available for subsequent lithographic patterning or attachment of molecular electronic components.
Table 2: Potential Future Applications
| Application Domain | Specific Role of this compound | Potential Outcome |
|---|---|---|
| Advanced Coatings | Bifunctional adhesion promoter and cross-linker. | Highly durable, multi-functional coatings with superior substrate adhesion. russoindustrial.ru |
| Biomedical Devices | Surface modifier for implants or biosensors to allow covalent immobilization of biomolecules. | Improved biocompatibility and functionality of medical devices. gelest.com |
| Nanocomposites | Coupling agent to improve the interface between inorganic nanoparticles and a polymer matrix. | Enhanced mechanical and thermal properties of composite materials. nih.gov |
| Catalysis | Precursor for creating porous supports with anchored catalytic sites. | Highly active and recyclable heterogeneous catalysts. |
Challenges and Opportunities in Synthetic and Application-Oriented Research
Despite its significant potential, several challenges must be addressed to enable the widespread use of this compound.
Application-Oriented Challenges: A significant challenge in applying this molecule is achieving orthogonal reactivity. The conditions required to react one functional group (e.g., hydrolysis of the methoxysilyl group) must not adversely affect the other (the protected alkyne). While the trimethylsilyl (B98337) protecting group for the alkyne is relatively stable, careful optimization of reaction conditions is necessary for any sequential modification strategy. Furthermore, scaling up laboratory-proven applications to industrial production presents its own set of hurdles related to process control, reproducibility, and cost. wikipedia.organl.gov
Opportunities for Future Research: The challenges also define clear opportunities for future investigation. There is a need for in-depth studies on the reaction kinetics of both the hydrolysis/condensation of the trimethoxysilyl group and the deprotection/reaction of the ethynyl group. Such studies would enable more precise control over material fabrication processes. Exploring the full scope of the alkyne's reactivity after it has been anchored to a surface is another promising avenue. Finally, the design and synthesis of next-generation analogues with different spacers, hydrolyzable groups, or alkyne-protecting groups could lead to a new family of precursors with even more finely-tuned properties, expanding the toolkit available to materials scientists.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Trimethoxy[(trimethylsilyl)ethynyl]silane, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions involving alkynylation of trimethoxysilane precursors. Key steps include:
- Use of trimethylsilylacetylene as a starting material under inert atmospheres (N₂/Ar) to prevent oxidation .
- Catalytic systems (e.g., Pd complexes or CuI) to promote coupling reactions, with yields sensitive to temperature (50–80°C) and solvent polarity (e.g., 1,2-dimethoxyethane) .
- Purification via fractional distillation or column chromatography to isolate the product from by-products like unreacted silanes or oligomers .
- Data Table :
| Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 85 | |
| CuI | DME | 50 | 45 |
Q. How should researchers handle this compound to mitigate hydrolysis and oxidative degradation?
- Methodology :
- Store under anhydrous conditions (e.g., molecular sieves) in sealed, inert-gas-flushed containers .
- Avoid protic solvents (e.g., H₂O, alcohols) during reactions; use aprotic solvents like toluene or dichloromethane .
- Monitor for hydrolysis via FT-IR (peaks at ~1050 cm⁻¹ for Si-O-Si bonds) or NMR (disappearance of ethynyl protons at δ 2.5–3.0 ppm) .
Q. What safety precautions are critical when working with this silane?
- Key Hazards :
- Flammability (flash point <23°C) and reactivity with moisture, releasing toxic gases (e.g., methanol) .
- Severe eye/skin irritation; use nitrile gloves and safety goggles .
- Emergency Protocols :
- In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign ethynyl protons (δ 2.5–3.0 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm). Overlapping signals may require 2D NMR (e.g., HSQC) .
- Mass Spectrometry (MS) : Confirm molecular weight (calc. 224.18 g/mol) via ESI-MS or GC-MS, monitoring for fragmentation patterns (e.g., loss of -Si(CH₃)₃) .
Q. What strategies address contradictions in reported catalytic activity for cross-coupling reactions?
- Analysis : Divergent results in Suzuki-Miyaura coupling (e.g., 45% vs. 85% yields) may stem from:
- Ligand steric effects (bulky ligands reduce side reactions) .
- Trace moisture degrading the catalyst; rigorous drying of reagents/solvents is critical .
- Experimental Design : Use a control matrix varying ligand (PPh₃ vs. XPhos), solvent (polar vs. nonpolar), and moisture content (<50 ppm) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
